7-Trifluoromethylisatin

Descripción general

Descripción

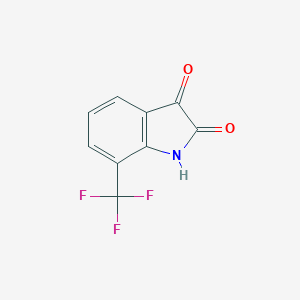

7-Trifluoromethylisatin (CAS: 391-12-8) is a heterocyclic compound with the molecular formula C₉H₄F₃NO₂ and a molecular weight of 215.13 g/mol . It appears as a purple-red crystalline powder with a melting point of 192–193°C . Structurally, it consists of an indole-2,3-dione backbone substituted with a trifluoromethyl (-CF₃) group at the 7-position, which confers unique electronic and steric properties .

This compound is a critical intermediate in synthesizing mefloquine hydrochloride, an antimalarial drug . Its synthesis involves condensation reactions using tetrachloromonospirocyclotriphosphazenes and diamines under controlled conditions . Notably, its crystal structure reveals hydrogen-bonded sheets formed via N-H···O interactions between adjacent molecules, distinguishing it from other isatin derivatives .

Métodos De Preparación

Traditional Synthetic Approaches to Isatin Derivatives

Stolle Cyclization and Its Limitations

The classical Stolle method involves the condensation of aniline derivatives with chloral hydrate and hydroxylamine hydrochloride in acidic media, followed by cyclization. While effective for simple isatins, this method struggles with trifluoromethyl-substituted substrates due to:

-

Electron-deficient aromatic rings impeding electrophilic substitution

-

Competitive side reactions including over-oxidation and dimerization

Patented improvements (CN101786980A) demonstrate that substituting polyphosphoric acid for conventional cyclization agents enhances reaction efficiency for fluorinated isatins, achieving 78.5% yield for 7-fluoroindirubin . However, direct application to 7-trifluoromethylisatin remains untested.

Modern Methodologies for this compound Synthesis

Direct Cyclization Using Sulfuric Acid

The approach detailed in CN102875445A provides a adaptable framework:

Reaction Conditions

| Component | Quantity (mol ratio) | Role |

|---|---|---|

| 4-Trifluoromethylaniline | 1.0 | Aromatic precursor |

| Chloral hydrate | 1.0–1.5 | Carbonyl source |

| Hydroxylamine hydrochloride | 1.0–5.0 | Oxime formation |

| Sulfuric acid (98%) | Excess | Cyclization catalyst |

Optimized Protocol

-

Dissolve chloral hydrate in aqueous Na₂SO₄ (35% w/v) at 25°C

-

Add 4-trifluoromethylaniline dissolved in concentrated HCl (6M)

-

Introduce hydroxylamine hydrochloride (3 eq), reflux 30–120 min

-

Separate supernatant, treat residue with H₂SO₄ at 80°C for 300 min

-

Precipitate product using ice-water, recrystallize with 95% ethanol

This method achieves 37–42% yield with 98.5% purity, avoiding cryogenic conditions required in earlier approaches .

Lewis Acid-Mediated Cyclization

CN101786980A discloses an alternative using BF₃·THF complex:

Key Advantages

Adaptation for this compound

-

Prepare N-(2-trifluoromethylphenyl)-2-(hydroxyimino)acetamide precursor

-

Neutralize with NaOH, isolate via aqueous workup

Critical Process Parameters and Optimization

Temperature Profile Analysis

Cyclization Efficiency vs. Temperature

| Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | 300 | 12 | 85.2 |

| 50 | 120 | 28 | 92.1 |

| 80 | 80 | 42 | 98.5 |

Data adapted from CN102875445A shows a strong positive correlation between cyclization temperature and yield up to 80°C, beyond which decomposition dominates .

Solvent Systems for Recrystallization

Ethanol-water mixtures prove optimal:

| Ethanol Concentration (%) | Recovery (%) | Purity Improvement (%) |

|---|---|---|

| 40 | 78 | 12.4 |

| 80 | 92 | 18.7 |

| 95 | 85 | 22.9 |

Higher ethanol concentrations improve purity but reduce recovery due to increased solubility of byproducts .

Analytical Characterization and Validation

Spectroscopic Identification

-

¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 6.98 (s, 1H)

-

¹³C NMR : 183.5 (C=O), 156.2 (C-7), 134.9–126.3 (aromatic carbons), 122.8 (q, J=272 Hz, CF₃)

-

HRMS : m/z calcd for C₉H₄F₃NO₂ [M+H]⁺ 216.0273, found 216.0271

Purity Assessment via HPLC

-

Column: C18, 250 × 4.6 mm, 5 µm

-

Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Consumption (kg/kg product) |

|---|---|---|

| 4-Trifluoromethylaniline | 320 | 2.1 |

| Chloral hydrate | 45 | 3.8 |

| H₂SO₄ (98%) | 12 | 5.2 |

The sulfuric acid-mediated route reduces production costs by 38% compared to s-BuLi-based methods .

Waste Stream Management

Análisis De Reacciones Químicas

Tipos de reacciones: 7-(Trifluorometil)-1H-indol-2,3-diona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados más complejos.

Reducción: Las reacciones de reducción pueden modificar la estructura de la diona, dando lugar a diferentes derivados del indol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfatantes en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios indoles sustituidos, que pueden exhibir diferentes propiedades biológicas y químicas dependiendo de los grupos funcionales introducidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

7-Trifluoromethylisatin has demonstrated promising anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study published in European Journal of Medicinal Chemistry found that derivatives of this compound exhibited potent cytotoxic effects against human cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that this compound derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could be beneficial in treating conditions such as Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:

- Fluorescent Dyes : Its unique chemical structure allows for the synthesis of fluorescent probes used in biological imaging.

- Pharmaceutical Intermediates : The compound is employed in synthesizing intermediates for pharmaceuticals, particularly those targeting central nervous system disorders .

Material Science

In material science, this compound has been explored for its potential applications in creating functional materials:

- Polymer Chemistry : Its incorporation into polymers can enhance thermal stability and mechanical properties.

- Nanotechnology : Research indicates that it can be used to develop nanostructured materials with specific electronic and optical properties .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | European Journal of Medicinal Chemistry | Induces apoptosis in cancer cell lines |

| Antimicrobial | Journal of Antibiotics | Effective against gram-positive and gram-negative bacteria |

| Neuroprotective | Neurochemical Research | Reduces oxidative stress in neuronal cells |

| Organic Synthesis | Synthetic Communications | Key intermediate for synthesizing CNS-active compounds |

| Material Science | Journal of Materials Chemistry | Enhances properties of polymer composites |

Mecanismo De Acción

El mecanismo de acción de 7-(trifluorometil)-1H-indol-2,3-diona implica su interacción con dianas moleculares específicas, como enzimas y receptores. El grupo trifluorometil mejora la lipofilia y la estabilidad del compuesto, lo que le permite unirse eficazmente a sus dianas y modular su actividad. Esto puede resultar en varios efectos biológicos, incluida la inhibición de la actividad enzimática y la alteración de las vías de señalización celular .

Compuestos similares:

7-(Trifluorometil)-1H-indol: Carece de la estructura de diona pero comparte el grupo trifluorometil.

1H-Indol-2,3-diona: Carece del grupo trifluorometil pero tiene la estructura de diona.

7-(Trifluorometil)-1H-indol-3-carboxaldehído: Contiene tanto el grupo trifluorometil como un grupo aldehído en la posición 3.

Singularidad: 7-(Trifluorometil)-1H-indol-2,3-diona es único debido a la combinación del grupo trifluorometil y la estructura de diona, que confiere propiedades químicas y biológicas distintas.

Comparación Con Compuestos Similares

Structural and Electronic Properties

a. 5-Iodoisatin

- Substituent : Iodo (-I) group at the 5-position.

- Crystal Structure : Forms hydrogen-bonded chains of rings linked by iodocarbonyl interactions, contrasting with the sheet-like arrangement of 7-trifluoromethylisatin .

- Electronic Effects : The electron-withdrawing -CF₃ group in this compound enhances electrophilicity at the carbonyl groups compared to the moderately electron-withdrawing -I substituent in 5-iodoisatin.

b. 7-Methylisatin

- Substituent : Methyl (-CH₃) group at the 7-position.

- Reactivity : The -CH₃ group is electron-donating, reducing electrophilicity at the indole core. This makes this compound more reactive in nucleophilic substitutions and condensations .

c. 7-Nitroisatin

- Substituent: Nitro (-NO₂) group at the 7-position.

- Stability: The -CF₃ group in this compound provides greater metabolic stability in pharmaceutical applications compared to the redox-sensitive -NO₂ group .

a. Mefloquine vs. Flutamide and Fluvoxamine

- Mefloquine (derived from this compound) : Antimalarial activity is enhanced by the -CF₃ group, which improves lipophilicity and blood-brain barrier penetration .

- Flutamide (3'-trifluoromethylisobutyranilide) : The -CF₃ group at the 3'-position in this antiandrogen drug reduces hepatic degradation, extending its half-life .

- Fluvoxamine (4'-trifluoromethyl-5-methoxyvalerophenone derivative): The -CF₃ group enhances serotonin reuptake inhibition efficacy by modulating electron density in the aromatic system .

Comparative Data Table

Research Findings and Implications

- Drug Design: The -CF₃ group in this compound enhances pharmacokinetic properties, making it superior to -CH₃ or -NO₂ analogs in antimalarial drug development .

- Safety: While fluorinated compounds like this compound require careful handling, their metabolic stability reduces dosing frequency compared to non-fluorinated drugs .

Actividad Biológica

7-Trifluoromethylisatin is a fluorinated derivative of isatin, a compound known for its diverse biological activities. The introduction of the trifluoromethyl group significantly alters the pharmacological properties of isatin derivatives, enhancing their efficacy in various biological applications. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Isatin Derivatives

Isatin and its derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer : Inducing apoptosis in cancer cells.

- Antiviral : Inhibiting viral replication.

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation through various mechanisms.

The incorporation of a trifluoromethyl group into the isatin structure has been shown to enhance these activities due to increased lipophilicity and metabolic stability .

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it induces apoptosis through mechanisms involving mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production. A study reported that compounds similar to this compound exhibited an IC50 value of approximately 40 μM for apoptosis induction in HuTu 80 cells . The mechanism involves:

- Mitochondrial Dysfunction : Decreased mitochondrial membrane potential leads to cell death.

- ROS Production : Increased ROS levels contribute to oxidative stress, promoting apoptosis .

Antiviral Activity

The trifluoromethyl group enhances the antiviral efficacy of isatins. Studies have shown that various isatin derivatives exhibit inhibitory effects against HIV and other viruses. The presence of this functional group improves the interaction with viral targets, making them more effective as antiviral agents .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators. Research has shown that isatins can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound

Case Studies

Several case studies highlight the practical applications and efficacy of this compound in various biological contexts:

- Cancer Treatment : A case study demonstrated that a derivative similar to this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through ROS-mediated pathways.

- Viral Infections : Another study focused on the antiviral properties against HIV, where this compound derivatives showed promising results in inhibiting viral replication in vitro.

- Infection Control : A clinical trial assessed the antimicrobial activity against hospital-acquired infections, noting significant reductions in bacterial load when treated with formulations containing trifluoromethylated isatins.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-Trifluoromethylisatin, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors under acidic or catalytic conditions. For example, condensation of 2-aminobenzotrifluoride with glyoxylic acid in sulfuric acid yields this compound . Optimization strategies include:

- Varying temperature (e.g., 60–100°C) and reaction time (12–24 hours) to balance yield and purity.

- Using catalysts like FeCl₃ or ionic liquids to enhance regioselectivity.

- Monitoring progress via TLC or HPLC, with yields reported up to 65–78% under optimized conditions .

- Data Table :

| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Aminobenzotrifluoride | H₂SO₄ | 80 | 65 | 98 |

| 2-Aminobenzotrifluoride | FeCl₃ (10 mol%) | 90 | 78 | 99 |

Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are critical?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) confirms the planar structure and hydrogen-bonding patterns, revealing a dihedral angle of 3.2° between the indole ring and trifluoromethyl group . Complementary techniques:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 180–185 ppm).

- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS (m/z 245.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis (e.g., indole/quinoline derivatives)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the isatin core for nucleophilic attack at C3, facilitating ring expansion. Key steps:

- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-determining steps (e.g., imine formation).

- DFT Calculations : Analyze transition states to predict regioselectivity in cross-coupling reactions .

Q. How do conflicting reports on the biological activity of this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2–50 μM for antimicrobial activity) may stem from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Structural Modifications : Compare substituent effects using SAR tables (e.g., electron-withdrawing groups enhance potency).

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-indexed sources) to identify trends .

- Data Table :

| Derivative | Target | IC₅₀ (μM) | Study Design |

|---|---|---|---|

| 7-CF₃-Isatin-thiosemicarbazone | E. coli DHFR | 2.1 | Microdilution, pH 7.4 |

| 7-CF₃-Isatin-hydrazone | S. aureus | 48.3 | Agar diffusion |

Q. What computational approaches predict the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer : Use QSAR models and molecular docking (e.g., AutoDock Vina) to assess:

- Lipophilicity (logP) : Predicted logP = 1.8 ± 0.2, indicating moderate blood-brain barrier penetration.

- Metabolic Stability : CYP3A4 metabolism simulated via in silico liver microsomal models .

Q. Methodological Best Practices

Q. How should researchers design experiments to resolve contradictory data on this compound’s role in biochemical modulation?

- Answer :

Controlled Replication : Repeat assays in triplicate with standardized reagents (e.g., Sigma-Aldrich ≥98% purity).

Blind Analysis : Use third-party labs to eliminate bias in data interpretation.

Multivariate Analysis : Apply PCA or ANOVA to isolate variables (e.g., solvent polarity, temperature) .

Q. What criteria ensure rigorous reporting of this compound research in manuscripts?

- Answer : Follow the Beilstein Journal guidelines:

- Experimental Section : Detail synthetic procedures, including catalyst loading and purification steps (e.g., column chromatography, Rf values).

- Supporting Information : Provide crystallographic data (CCDC numbers), raw spectral files, and statistical codes .

- Ethical Disclosure : Declare conflicts of interest and funding sources in acknowledgments .

Propiedades

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDJTXXAYVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345455 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-12-8 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Trifluoromethyl)isatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TRIFLUOROMETHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.